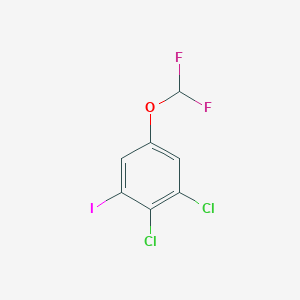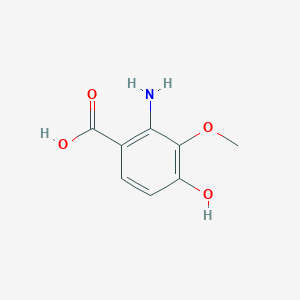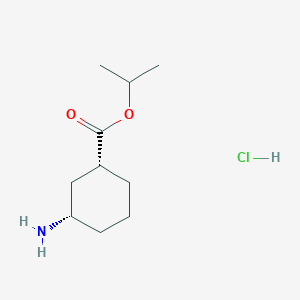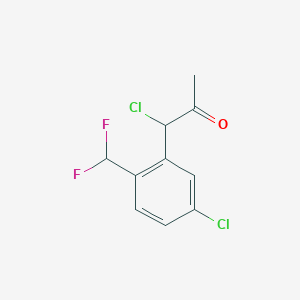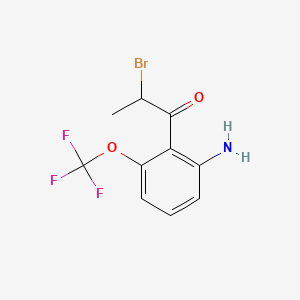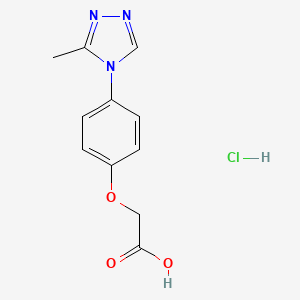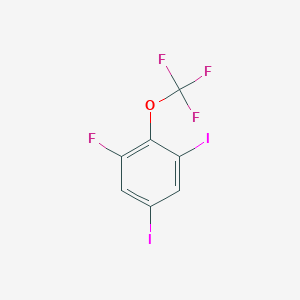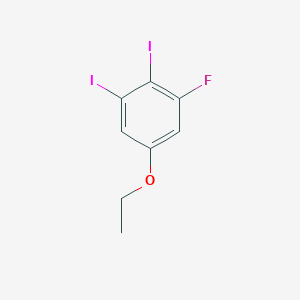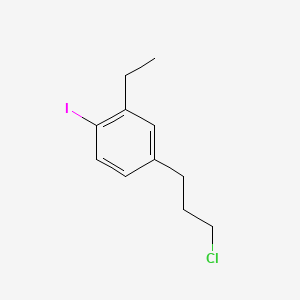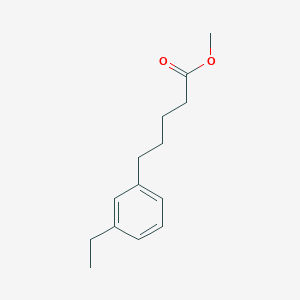![molecular formula C19H16N2O3 B14057949 [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile](/img/structure/B14057949.png)
[3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile is an organic compound that belongs to the class of benzaldehyde derivatives It is characterized by the presence of methoxy, phenoxyethoxy, and benzylidene groups attached to a propanedinitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile typically involves the condensation of 3-methoxy-4-(2-phenoxyethoxy)benzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine or pyridine, under reflux conditions. The reaction proceeds through the formation of a benzylidene intermediate, which subsequently reacts with malononitrile to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography.
化学反応の分析
Types of Reactions
[3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzylidene group can be reduced to form a corresponding benzyl derivative.
Substitution: The phenoxyethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of 3-methoxy-4-(2-phenoxyethoxy)benzoic acid.
Reduction: Formation of 3-methoxy-4-(2-phenoxyethoxy)benzylamine.
Substitution: Formation of various substituted benzylidene derivatives.
科学的研究の応用
Chemistry
In chemistry, [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic applications. It is being studied for its anti-inflammatory, antioxidant, and anticancer properties. Researchers are also investigating its role in modulating cellular pathways involved in disease progression.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for applications in the development of polymers, coatings, and adhesives.
作用機序
The mechanism of action of [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors. This interaction can modulate various cellular pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.
類似化合物との比較
Similar Compounds
- 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde
- 3-Ethoxy-4-methoxybenzaldehyde
Uniqueness
Compared to similar compounds, [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile exhibits unique properties due to the presence of the benzylidene and propanedinitrile groups These functional groups contribute to its distinct reactivity and potential bioactivity
特性
分子式 |
C19H16N2O3 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC名 |
2-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C19H16N2O3/c1-22-19-12-15(11-16(13-20)14-21)7-8-18(19)24-10-9-23-17-5-3-2-4-6-17/h2-8,11-12H,9-10H2,1H3 |
InChIキー |
FASYUYVHROYLFT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C#N)OCCOC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


